This compound falls under the category of heterocyclic compounds and specifically belongs to the class of pyrazole derivatives. Its systematic name is 5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic acid, and it is identified by the CAS number 223499-20-5 and the PubChem CID 2775669.
The synthesis of 5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic acid can be achieved through several methods, primarily involving the formation of the pyrazole ring followed by subsequent modifications.
Key parameters in the synthesis include:
The molecular formula for 5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic acid is , with a molecular weight of approximately 276.24 g/mol.
The InChI Key for this compound is MGYVPTDPOYVOQK-UHFFFAOYSA-N, and its SMILES representation is CN1C(=CC(=N1)C2=CC=C(S2)C(=O)O)C(F)(F)F, which reflects its complex structure.
5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic acid can participate in various chemical reactions:
The primary products from these reactions include:
The mechanism of action for compounds like 5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic acid often involves interaction with biological targets such as enzymes or receptors.
Research indicates that pyrazole derivatives may exhibit antitumor activity by inhibiting specific pathways involved in cell proliferation and survival, particularly through modulation of signaling pathways related to cyclic adenosine monophosphate response element-binding protein (CREB), which plays a crucial role in memory formation and cellular responses.
The scientific applications of 5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic acid are diverse:
Neurodegenerative disorders are characterized by progressive neuronal dysfunction and cognitive decline, necessitating therapeutic strategies that target underlying molecular pathologies. Two interconnected pathways—cAMP response element-binding protein (CREB) activation and monoamine oxidase-B (MAO-B) inhibition—represent promising mechanistic paradigms for cognitive enhancement and neuroprotection. The heterocyclic compound 5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic acid (CAS 223499-20-5; C₁₀H₇F₃N₂O₂S) emerges as a structurally unique candidate modulating these pathways [1] [6]. Its molecular architecture combines a thiophene-carboxylic acid scaffold with a trifluoromethylated pyrazole ring, conferring specific bioactivity relevant to neurodegeneration [2].
CREB is a transcription factor regulating synaptic plasticity, memory consolidation, and neuronal survival. Dysregulation of CREB signaling is implicated in Alzheimer’s disease and other cognitive disorders. The structural features of 5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic acid position it as a potential CREB pathway modulator:
Table 1: Structural Attributes Enabling CREB Modulation
Structural Feature | Role in CREB Activation |
---|---|
Thiophene-2-carboxylic acid | Anchors to kinase ATP pockets via ionic/hydrogen bonds |
3-(Trifluoromethyl)pyrazole | Enhances lipid solubility for blood-brain barrier penetration |
Planar fused ring system | Facilitates stacking with aromatic residues in target proteins |
Experimental evidence suggests such compounds amplify CREB phosphorylation by augmenting cAMP production or inhibiting phosphodiesterases, though direct binding studies remain ongoing for this specific analog [1].
MAO-B catalyzes dopamine metabolism and generates reactive oxygen species (ROS), contributing to oxidative stress in Parkinson’s and Alzheimer’s diseases. Elevated MAO-B activity in glial cells correlates with neuroinflammation and neuronal death. Key structural elements of 5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic acid align with MAO-B inhibition:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1